Pumiliotoxin B
Description
Structure
3D Structure
Properties
CAS No. |
67016-65-3 |
|---|---|
Molecular Formula |
C19H33NO3 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(E,2R,3R,8Z)-8-[(8S,8aS)-8-hydroxy-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-6-ylidene]-4,7-dimethyloct-4-ene-2,3-diol |
InChI |
InChI=1S/C19H33NO3/c1-13(7-8-14(2)18(22)15(3)21)10-16-11-19(4,23)17-6-5-9-20(17)12-16/h8,10,13,15,17-18,21-23H,5-7,9,11-12H2,1-4H3/b14-8+,16-10-/t13?,15-,17+,18-,19+/m1/s1 |
InChI Key |
WDSCDQQQRGGVPJ-AQABUGPSSA-N |
SMILES |
CC(CC=C(C)C(C(C)O)O)C=C1CC(C2CCCN2C1)(C)O |
Isomeric SMILES |
C[C@H]([C@@H](/C(=C/CC(C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O)/C)O)O |
Canonical SMILES |
CC(CC=C(C)C(C(C)O)O)C=C1CC(C2CCCN2C1)(C)O |
Synonyms |
pumiliotoxin B |
Origin of Product |
United States |
Natural Occurrence, Biosynthesis, and Sequestration Pathways of Pumiliotoxin B
Molecular Mechanisms of Alkaloid Sequestration in Amphibians
The ability of poison frogs to accumulate dietary alkaloids without succumbing to their toxic effects is a remarkable physiological adaptation. This process, known as sequestration, involves a series of sophisticated molecular mechanisms, from absorption in the gut to transport and storage in specialized skin glands.
Transporter Proteins Implicated in Uptake and Storage
The journey of Pumiliotoxin B from a consumed arthropod to a frog's skin is facilitated by a suite of specialized proteins. Given the lipophilic nature of many alkaloids, simple diffusion across the gut lining is a possibility. nih.gov However, research increasingly points to the involvement of active transport systems.
Key transporter proteins and their proposed roles:
| Transporter Family | Proposed Function in Alkaloid Sequestration | Supporting Evidence |
| ATP-binding cassette (ABC) transporters | Implicated in the absorption of alkaloids from the digestive system and their movement into circulation. nih.govelifesciences.org | Changes in the abundance of ABC transporters have been observed in poison frogs following alkaloid exposure. biorxiv.org |
| Solute carrier (SLC) proteins | May be involved in the uptake and transport of small molecules, including alkaloids, across cell membranes in the intestines and other tissues. biorxiv.orgbiologists.com | Differential expression of SLC transporters, such as slc52a3 (a riboflavin (B1680620) transporter), has been noted in chemically defended wild frogs compared to lab-reared, non-toxic frogs. biologists.com |
| Alkaloid-binding globulin (ABG) | A plasma protein identified as the principal carrier of alkaloids in the blood of poison frogs, sequestering them and regulating their bioavailability. elifesciences.orgbiorxiv.org This protein is a member of the serpin family and is produced in the liver. elifesciences.org | Studies have shown that ABG binds to a variety of alkaloids and is present in dendrobatid species that acquire chemical defenses. elifesciences.orgresearchgate.net |
| Saxiphilin | A transferrin-like protein that binds the potent alkaloid saxitoxin (B1146349). It is hypothesized to also carry other alkaloid toxins, like decahydroquinoline (B1201275) (a proxy for pumiliotoxins in some studies), through the circulation for deposition into the skin. biorxiv.orgbiologists.com | Increased abundance of saxiphilin has been observed in the intestines and skin of toxic frogs. biorxiv.org |
Tissue-Specific Accumulation and Distribution (e.g., skin, liver, intestines)
Once absorbed, pumiliotoxins are not uniformly distributed throughout the frog's body. Instead, they show a distinct pattern of accumulation in specific tissues, highlighting a targeted sequestration process.
Skin: The primary storage site for pumiliotoxins is the granular glands within the skin. biorxiv.orgnih.gov This is where the alkaloids are concentrated and serve their defensive purpose.
Liver: Significant levels of pumiliotoxins are also found in the liver. nih.govplos.org The liver plays a crucial role in the metabolism and processing of xenobiotics, and its high concentration of alkaloids suggests it is a key organ in the sequestration pathway, potentially modifying or preparing the toxins for transport to the skin. plos.orgresearchgate.net
Intestines: The intestines are the initial site of alkaloid absorption, and detectable quantities of pumiliotoxins are found here. nih.gov This tissue is critical for the uptake of these compounds from the diet.
Laboratory feeding experiments have demonstrated that poison frogs can rapidly accumulate dietary alkaloids, with detectable levels appearing in the skin, liver, and intestines within a few days of exposure. nih.govbiorxiv.org
Putative Biosynthetic and Biotransformation Routes to this compound and its Metabolites
While poison frogs sequester alkaloids from their diet, they are not merely passive storage containers. There is growing evidence that they can metabolically modify these compounds, in some cases transforming them into more potent forms.
Proposed Precursor Compounds and Metabolic Transformations in Arthropods
The structural complexity of pumiliotoxins, with their branched carbon skeletons featuring apparent isoprenoid moieties, initially led to speculation about their biosynthetic origins. pnas.org It is now established that these alkaloids are derived from arthropod prey. researchgate.net While the precise biosynthetic pathways within the arthropods themselves are not fully elucidated, the presence of pumiliotoxins in formicine ants points to these insects as a significant source. pnas.orgresearchgate.net It is believed that the frogs sequester these alkaloids largely without modifying their fundamental molecular structure. nih.gov
Enzymatic Pathways and Gene Expression Changes Implicated in Amphibian Alkaloid Metabolism (e.g., Cytochrome P450 enzymes)
A key aspect of alkaloid sequestration in some poison frogs is their ability to biotransform certain dietary alkaloids. A notable example is the conversion of Pumiliotoxin 251D into the more toxic Allopumiliotoxin 267A through hydroxylation. nih.govplos.orgelifesciences.org This metabolic capability suggests the involvement of specific enzymatic pathways.
Enzymes and gene expression changes linked to alkaloid metabolism:
Cytochrome P450 (CYP) Enzymes: This large family of enzymes is well-known for its role in metabolizing small molecules and xenobiotics. nih.govbiorxiv.org Studies have shown that exposure to pumiliotoxins can lead to changes in the expression of CYP genes in poison frogs. biorxiv.orgplos.org
For instance, in the Dyeing poison frog (Dendrobates tinctorius), exposure to Pumiliotoxin 251D resulted in the upregulation of a CYP3A29-like gene in the intestines. nih.govplos.orgresearchgate.net
Furthermore, a screen of human CYP enzymes revealed that CYP2D6 can rapidly metabolize Pumiliotoxin 251D, and a similar gene with a conserved active site residue is present in poison frogs. nih.govplos.org This suggests that CYP enzymes are strong candidates for the enzymes responsible for the hydroxylation of pumiliotoxins. stanford.edu
The consumption of specific alkaloids can induce changes in gene expression across various tissues, including those involved in the immune system and small molecule transport, indicating that the frog's physiology actively responds to its toxic diet. nih.govplos.orgbiorxiv.org This dynamic interplay between dietary intake and metabolic adaptation underscores the intricate co-evolutionary relationship between poison frogs and their arthropod prey.
Interspecific Variation in Metabolic Capabilities
The ability to metabolize sequestered alkaloids is not uniform among poison frog species, showcasing significant interspecific variation. This is particularly evident in the biotransformation of pumiliotoxins. While many alkaloids are stored in the skin without modification, some species of dendrobatid frogs possess the remarkable capability to metabolically alter these compounds, often resulting in a more potent form of the toxin. nih.govelifesciences.orgdatadryad.org This metabolic process can serve to augment the frog's chemical defenses. elifesciences.orgscite.ai
A primary example of this is the conversion of Pumiliotoxin (+)-251D into its more toxic metabolite, Allopumiliotoxin (+)-267A. nih.govdatadryad.orgplos.org This transformation is a stereoselective 7'-hydroxylation, a reaction that adds a hydroxyl group to the pumiliotoxin molecule. nih.govresearchgate.netresearchgate.net The resulting allopumiliotoxin is significantly more toxic; injections in mice showed a lethal dose five times lower than that of its precursor, Pumiliotoxin 251D. nih.govusp.br
Research, including controlled laboratory feeding experiments, has identified several species capable of this specific metabolic conversion. nih.govresearchgate.net These include frogs from the genera Dendrobates and Adelphobates, such as Dendrobates tinctorius, Dendrobates auratus, Adelphobates galactonotus, and Adelphobates castaneoticus. elifesciences.orgresearchgate.netresearchgate.net In contrast, when species like Phyllobates bicolor and Epipedobates tricolor were fed Pumiliotoxin 251D, only the original compound was detected in their skin, indicating a lack of the necessary enzymatic machinery for this hydroxylation. nih.govresearchgate.netusp.br
The enzymatic basis for this metabolic capability is believed to reside within the Cytochrome P450 (CYP) superfamily of enzymes, which are well-known for their role in metabolizing foreign substances (xenobiotics). nih.govusp.br Studies on Dendrobates tinctorius revealed that exposure to Pumiliotoxin 251D led to changes in gene expression in the intestines, liver, and skin. nih.govplos.orgresearchgate.net Specifically, genes encoding for Cytochrome P450 enzymes, such as a CYP2D6-like gene and CYP3A29, were upregulated in the intestines following pumiliotoxin ingestion. nih.govresearchgate.net This suggests that the intestines are a crucial site for this metabolic activity. nih.govusp.br Further supporting this, in-vitro studies have shown that human CYP2D6 can rapidly metabolize Pumiliotoxin 251D. nih.govplos.orgresearchgate.net
The genetic underpinnings for the variation among species may lie in the sequence differences of these CYP enzymes. Alignment of CYP2D6-like protein sequences across various amphibian species revealed that while certain key active site residues are conserved, others vary, potentially explaining the observed differences in metabolic function. researchgate.net
Beyond direct metabolism, interspecific differences also exist in the broader physiological pathways of alkaloid sequestration. For instance, plasma from the defended species Oophaga sylvatica, D. tinctorius, and E. tricolor showed binding activity with a pumiliotoxin-like probe, while plasma from the undefended Allobates femoralis did not, pointing to specialized transport mechanisms in some species. elifesciences.orgstanford.edu
Research Findings on Interspecific Metabolism of Pumiliotoxin 251D
The following table summarizes the observed metabolic capabilities of various poison frog species when exposed to Pumiliotoxin 251D.
| Species | Genus | Metabolic Capability | Finding | Citations |
| Dendrobates tinctorius | Dendrobates | Converts PTX 251D to aPTX 267A | Feeding experiments confirmed the ability to hydroxylate PTX 251D. Upregulation of CYP2D6-like and CYP3A29 genes observed in the intestine. | nih.govelifesciences.orgplos.orgresearchgate.net |
| Dendrobates auratus | Dendrobates | Converts PTX 251D to aPTX 267A | Shown to perform the 7'-hydroxylation of PTX 251D. | elifesciences.orgresearchgate.netresearchgate.net |
| Adelphobates galactonotus | Adelphobates | Converts PTX 251D to aPTX 267A | Capable of metabolizing PTX 251D into the more toxic aPTX 267A. | elifesciences.orgresearchgate.netresearchgate.netusp.br |
| Adelphobates castaneoticus | Adelphobates | Converts PTX 251D to aPTX 267A | Identified as a species capable of hydroxylating PTX 251D. | elifesciences.orgscite.ai |
| Oophaga pumilio | Oophaga | Converts PTX 251D to aPTX 267A | Known to perform hydroxylation of PTX 251D. | researchgate.netresearchgate.net |
| Phyllobates bicolor | Phyllobates | Does not convert PTX 251D | Feeding experiments showed only PTX 251D in the skin, with no aPTX 267A detected. | nih.govresearchgate.net |
| Epipedobates tricolor | Epipedobates | Does not convert PTX 251D | Laboratory feeding resulted in the accumulation of only PTX 251D. | nih.govresearchgate.net |
Molecular and Cellular Mechanisms of Action of Pumiliotoxin B
Interactions with Voltage-Gated Ion Channels
Pumiliotoxin B is a positive modulator of voltage-gated sodium channels (VGSCs), enhancing their activity. wikipedia.orgresearchgate.net It also exerts effects on calcium channels, influencing intracellular calcium homeostasis. nih.govwikipedia.orgnih.govoup.com
This compound's primary molecular target is the voltage-gated sodium channel, a key protein responsible for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. frontiersin.org By modulating VGSC function, PTX-B significantly impacts cellular excitability.
This compound interacts with a unique site on the voltage-dependent sodium channel. nih.govcollectionscanada.ca This binding site is distinct from the well-characterized sites for other toxins such as saxitoxin (B1146349) and batrachotoxin (B49). nih.gov Evidence suggests that PTX-B does not directly compete for binding with these toxins. nih.gov Instead, PTX-B's binding site is allosterically coupled to the binding sites for alpha-scorpion toxins, beta-scorpion toxins, and brevetoxins. nih.gov This allosteric relationship means that the binding of PTX-B to its site influences the binding and effects of these other toxins, and vice versa. nih.gov
The interaction is synergistic; for instance, the presence of alpha-scorpion toxin significantly enhances the sodium influx induced by PTX-B. nih.govnih.gov This potentiation is dose-dependent. pnas.org This suggests a complex interplay between different toxin binding sites on the VGSC protein, where the binding of one modulator can amplify the effect of another. It is proposed that an "alkaloid-binding domain" exists on the sodium channel where various alkaloids exert their stimulatory actions. nih.gov PTX-B appears to interact with a part of this domain that is also recognized by aconitine, but not by batrachotoxin or veratridine (B1662332). nih.gov
This compound's interaction with VGSCs leads to a modification of the channel's gating kinetics, specifically by slowing the inactivation of the channel. researchgate.netoup.com Normally, upon membrane depolarization, sodium channels open rapidly and then enter a non-conductive, inactivated state. By inhibiting this inactivation process, PTX-B prolongs the open state of the channel, leading to an increased and sustained influx of sodium ions (Na+) into the cell. nih.govresearchgate.netoup.com This increased sodium influx is responsible for the observed depolarization of the cell membrane and the repetitive firing of action potentials in response to a single stimulus. nih.gov
In experimental preparations, the application of PTX-B results in a burst of repetitive action potentials that are superimposed on a depolarizing afterpotential. nih.gov The increased sodium influx induced by PTX-B, particularly in the presence of synergists like alpha-scorpion toxin, is sensitive to blockade by tetrodotoxin (B1210768) and local anesthetics, confirming the involvement of the voltage-gated sodium channel. nih.govpnas.org
Voltage-gated sodium channels are not a single entity but a family of proteins with multiple isoforms (e.g., Nav1.1-Nav1.9) that exhibit distinct tissue distributions and biophysical properties. frontiersin.orgfrontiersin.orgmdpi.com For example, Nav1.4 is the primary subtype in skeletal muscle, Nav1.5 in the heart, and several subtypes (Nav1.1, Nav1.2, Nav1.3, and Nav1.6) are expressed in the central nervous system. frontiersin.orgmdpi.com
Research on pumiliotoxin 251D, a related alkaloid, has shown that it can differentially affect various VGSC subtypes. researchgate.net While most pumiliotoxins are positive modulators, PTX 251D inhibits sodium influx through mammalian VGSCs (rNav1.2/β1, rNav1.4/β1, hNav1.5/β1) and the insect Para/tipE channel. researchgate.net This highlights that different members of the pumiliotoxin family can have distinct and even opposing effects on VGSC function. The specific differential effects of this compound across the full range of sodium channel subtypes remain an area of ongoing investigation.
This compound facilitates the release of calcium ions from intracellular stores, primarily the sarcoplasmic reticulum in muscle cells. nih.govpnas.orggorgas.gob.pa This release of stored Ca2+ potentiates muscle contraction. nih.govpnas.orggorgas.gob.pa Furthermore, PTX-B appears to inhibit the re-uptake of calcium ions back into these storage sites, thereby prolonging the duration of muscle contraction. nih.govpnas.orggorgas.gob.pa The exact mechanism by which PTX-B influences these calcium storage and release mechanisms is still under investigation but is thought to be a key contributor to its physiological effects.
Effects on Calcium Channels and Intracellular Calcium Homeostasis
Inhibition of Calcium Ion Reuptake
This compound is a recognized inhibitor of calcium ion reuptake within muscle cells. nih.gov This action is accomplished through its interference with the Ca2+-dependent ATPase located in the sarcoplasmic reticulum. nih.govt3db.ca The sarcoplasmic reticulum is a critical organelle in muscle cells responsible for sequestering calcium ions to facilitate muscle relaxation. By inhibiting the Ca2+-ATPase, this compound disrupts the transport of calcium from the cytosol back into the sarcoplasmic reticulum. nih.govt3db.ca This leads to an accumulation of cytosolic calcium, which is believed to be a key factor in the toxin's ability to prolong muscle twitch. nih.gov
Research has demonstrated that this compound acts as a relatively specific inhibitor of the Ca2+-ATPase, particularly when compared to other members of its class, such as Pumiliotoxin 251D. nih.gov The inhibition of the Ca2+-ATPase of the sarcoplasmic reticulum by this compound has been characterized as noncompetitive with respect to calcium and is not readily reversible. nih.gov
Influence on Voltage-Gated Potassium Channels (VGPCs)
While direct and extensive data on this compound's effect on voltage-gated potassium channels (VGPCs) is limited, studies on the closely related analogue, Pumiliotoxin 251D, provide significant insights. These studies reveal that pumiliotoxins can modulate VGPC activity. nih.gov
Pumiliotoxin 251D has been shown to inhibit the potassium ion (K+) efflux through several types of VGPCs. nih.gov A notable effect is the slowing of the deactivation kinetics of mammalian VGPCs. nih.gov Among the channels tested, the human voltage-gated potassium channel hKv1.3 was found to be the most sensitive to Pumiliotoxin 251D, exhibiting an IC₅₀ value of 10.8 ± 0.5 µM. nih.gov Although the effect of Pumiliotoxin 251D on VGPC currents is considered relatively small compared to its other actions, this interaction represents a distinct mechanism by which these alkaloids can alter cellular excitability. nih.govwikipedia.org
Engagement with Other Cellular Receptors and Enzymes
Beyond its primary effects on calcium pumps and ion channels, the interaction of pumiliotoxins with other cellular targets has been a subject of investigation.
To determine the broader receptor-binding profile of pumiliotoxins, high-throughput screening assays have been conducted. Specifically, the related compound Pumiliotoxin 251D was screened against a panel of human G-protein coupled receptors (GPCRs). plos.orgdntb.gov.ua The results of these screens were largely inconclusive, showing no significant inhibitory or modulatory effects at concentrations up to 30 µM. plos.org This suggests that this compound and its analogues are unlikely to be potent modulators of the GPCRs included in these screens. plos.orgdntb.gov.ua
The inhibitory action of this compound is quite specific for the Ca2+-dependent ATPase of the sarcoplasmic reticulum. nih.gov In contrast, the related alkaloid Pumiliotoxin 251D demonstrates a broader inhibitory profile, affecting not only Ca2+-ATPase but also Na+, K+, and Mg2+-ATPases in rat brain synaptosomes. nih.gov Pumiliotoxin A is noted to be a much less potent inhibitor of Ca2+-ATPase compared to this compound. nih.gov
The potency of this compound's inhibition has been quantified, with Kᵢ values (inhibition constants) against the Ca2+-ATPase from both rat and frog sarcoplasmic reticulum ranging between 22 and 36 µM. nih.gov This noncompetitive and poorly reversible inhibition underscores a significant and specific molecular interaction. nih.gov
| Compound | Target ATPase | Effect | Potency (Ki value for PTX-B) | Source |
|---|---|---|---|---|
| This compound | Ca2+-dependent ATPase (Sarcoplasmic Reticulum) | Inhibition | 22 - 36 µM | nih.gov |
| Pumiliotoxin A | Ca2+-dependent ATPase (Sarcoplasmic Reticulum) | Inhibition (much less potent than PTX-B) | Not specified | nih.gov |
| Pumiliotoxin 251D | Ca2+-dependent ATPase | Potent Inhibition | Not specified | nih.gov |
| Pumiliotoxin 251D | Na+, K+, Mg2+-ATPases (Rat Brain) | Inhibition | Not specified | nih.gov |
Cellular and Subcellular Localization Studies of this compound Interactions
Direct cellular and subcellular localization studies specifically tracking this compound are not extensively documented. However, its sites of action can be inferred from its known molecular targets.
The primary interaction of this compound with the Ca2+-dependent ATPase localizes its activity to the membrane of the sarcoplasmic reticulum within muscle cells. nih.govt3db.ca This is the site where the toxin disrupts calcium reuptake, a critical step in muscle contraction and relaxation cycles.
Based on the effects of the related Pumiliotoxin 251D on voltage-gated potassium channels, a second site of interaction is the plasma membrane of excitable cells, such as neurons and myocytes. nih.govt3db.ca These channels are integral membrane proteins, and their modulation by the toxin would necessarily occur at the cell surface, affecting ion flux across the membrane. t3db.ca
Chemical Synthesis and Analog Design of Pumiliotoxin B
Total Synthesis Strategies for Pumiliotoxin B
The total synthesis of this compound has been approached through various strategies, each highlighting different aspects of modern synthetic chemistry. These approaches often feature the construction of the characteristic indolizidine core and the stereocontrolled installation of the alkylidene side chain. ucl.ac.ukuni-giessen.depitt.educaltech.edubeilstein-journals.orgacs.org
A significant focus in the synthesis of this compound has been the control of stereochemistry, aiming for both stereoselective and enantioselective routes to obtain the naturally occurring enantiomer. ucl.ac.ukuni-giessen.depitt.educaltech.edubeilstein-journals.orgacs.org
Initial total syntheses of pumiliotoxin A alkaloids, including this compound, often utilized chiral starting materials derived from L-proline to establish the stereochemistry of the indolizidine core. ucl.ac.ukd-nb.infobeilstein-journals.org Overman's pioneering work in the 1980s employed an iminium ion-vinylsilane cyclization, a method that proved instrumental in the synthesis of several pumiliotoxin alkaloids. ucl.ac.uk This strategy allowed for the synthesis of not only (+)-Pumiliotoxin B but also other members of the pumiliotoxin A family. ucl.ac.uk
Later approaches continued to refine the stereochemical control. For instance, a concise enantioselective synthesis of a key intermediate for pumiliotoxins, Gallagher's intermediate, was achieved starting from (R)-3-(tert-butyldimethylsilyloxy)glutarimide. d-nb.infobeilstein-journals.org This synthesis featured a highly diastereoselective trans-addition of methylmagnesium iodide to a keto-lactam. d-nb.infobeilstein-journals.org
More recent strategies have explored the use of catalytic asymmetric methods. A copper-hydride catalyzed multicomponent reaction of an allenylboronate, a hydride, and an allylic phosphate (B84403) has been developed to prepare the linear fragment of this compound with high diastereo- and enantioselectivity. nih.gov This method showcases the power of modern catalytic processes in achieving high levels of stereocontrol. nih.gov
The table below summarizes some of the key stereoselective approaches employed in the synthesis of this compound and related compounds.
| Approach | Key Reaction/Strategy | Chiral Source/Catalyst | Reference(s) |
| Overman's Synthesis | Iminium ion-vinylsilane cyclization | L-proline derivative | ucl.ac.uk |
| Gallagher's Intermediate Synthesis | Diastereoselective Grignard addition | (R)-3-(tert-butyldimethylsilyloxy)glutarimide | d-nb.infobeilstein-journals.org |
| Linear Fragment Synthesis | Copper-hydride catalyzed multicomponent reaction | Chiral ligand (S)-imid(S)-1b | nih.gov |
The quest for efficient total syntheses of this compound has driven the development and application of novel synthetic methodologies. caltech.edubeilstein-journals.org Two particularly impactful advances have been the use of palladium-catalyzed cross-coupling reactions and iminium ion-alkyne cyclizations. caltech.edubeilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the convergent synthesis of pumiliotoxin alkaloids. acs.orgnih.gov A notable example is the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a palladium catalyst. wikipedia.org Kibayashi and coworkers employed a late-stage Negishi coupling in their total synthesis of (+)-Pumiliotoxin B. acs.orgnih.govwikipedia.org This strategy involved the coupling of a homoallylic sp3 carbon on a zinc alkylidene indolizidine with an (E)-vinyl iodide, achieving a 51% yield for this key step. wikipedia.org The use of palladium catalysis offers high functional group tolerance and allows for the formation of carbon-carbon bonds between complex fragments. wikipedia.orgnobelprize.org
Iminium Ion-Alkyne Cyclizations:
The following table highlights these key methodological advances:
| Methodology | Key Transformation | Catalyst/Promoter | Significance | Reference(s) |
| Palladium-Catalyzed Cross-Coupling | Negishi Coupling | Palladium(0) complex | Convergent C-C bond formation with high functional group tolerance. | acs.orgnih.govwikipedia.org |
| Iminium Ion-Alkyne Cyclization | Cyclization of an iminium ion with an alkyne | Iodide | Efficient construction of the indolizidine core and alkylidene side chain. | acs.orglookchem.com |
The design of a total synthesis for a complex molecule like this compound relies heavily on retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, readily available starting materials. pitt.educaltech.edu This process helps identify key bond disconnections and strategic fragments that can be synthesized independently and then coupled together. pitt.educaltech.edu
A common retrosynthetic strategy for this compound involves disconnecting the molecule at the bond connecting the indolizidine core and the alkylidene side chain. ucl.ac.ukcaltech.edu This leads to two main fragments: the indolizidine portion and the side chain portion.
Fragment 1: The Indolizidine Core
The synthesis of the indolizidine core often starts from chiral precursors like L-proline or employs asymmetric reactions to establish the desired stereochemistry. ucl.ac.ukd-nb.infobeilstein-journals.org Various cyclization strategies, such as the previously mentioned iminium ion-alkyne cyclizations, are then used to form the bicyclic ring system. acs.org
Fragment 2: The Alkylidene Side Chain
The side chain fragment is typically synthesized separately and then coupled to the indolizidine core. acs.orgnih.gov The stereochemistry of the side chain, particularly the trisubstituted double bond, is a critical aspect of its synthesis. ucl.ac.uk
Fragment Coupling Strategies
An alternative to a fragment coupling approach is a more linear strategy where the side chain is built upon the indolizidine core. Overman's early synthesis, for example, utilized an iminium ion-vinylsilane cyclization where the vinylsilane already contained a portion of the side chain. ucl.ac.uk
The following table illustrates a simplified retrosynthetic analysis of this compound:
| Target Molecule | Key Disconnection | Fragment 1 (Indolizidine Core) | Fragment 2 (Side Chain) | Coupling Strategy | Reference(s) |
| (+)-Pumiliotoxin B | C-C bond between indolizidine and side chain | (Z)-iodoalkylidene indolizidine | (E)-vinyl iodide | Palladium-catalyzed cross-coupling (Negishi) | acs.orgnih.govwikipedia.org |
The synthesis of complex alkaloids like this compound presents numerous challenges that have spurred significant innovation in the field of organic chemistry. ucl.ac.ukpitt.edu These challenges and the resulting innovations are often intertwined.
Stereochemical Control:
One of the primary challenges is the precise control of multiple stereocenters within the molecule. ucl.ac.ukpitt.edu Early solutions relied on the use of chiral pool starting materials, such as L-proline. ucl.ac.ukd-nb.info However, the desire for more flexible and efficient routes has led to the development of powerful asymmetric catalytic methods. The use of chiral auxiliaries and catalysts to induce stereoselectivity in key bond-forming reactions represents a major innovation. d-nb.infobeilstein-journals.orgnih.gov
Construction of the Bicyclic Core:
The construction of the indolizidine ring system is another significant hurdle. researchgate.net Innovative cyclization reactions, such as the iminium ion-alkyne and iminium ion-vinylsilane cyclizations developed by Overman, have provided elegant solutions to this problem. ucl.ac.ukacs.org These reactions not only form the bicyclic core but can also simultaneously establish key stereocenters and functional groups. ucl.ac.ukacs.org
Installation of the Alkylidene Side Chain:
The following table summarizes some of the key challenges and the innovative solutions developed during the synthesis of this compound and related alkaloids:
| Challenge | Innovative Solution | Example | Reference(s) |
| Stereochemical Control | Asymmetric catalysis, chiral auxiliaries | Copper-hydride catalyzed multicomponent reaction, use of (R)-3-(tert-butyldimethylsilyloxy)glutarimide | d-nb.infobeilstein-journals.orgnih.gov |
| Bicyclic Core Construction | Novel cyclization methodologies | Iminium ion-alkyne/vinylsilane cyclizations | ucl.ac.ukacs.org |
| Alkylidene Side Chain Installation | Convergent fragment coupling, stereospecific reactions | Palladium-catalyzed Negishi coupling, stereospecific elimination of a β-hydroxylactam | acs.orgnih.govwikipedia.orgnih.gov |
| Efficiency and Step Economy | Tandem/cascade reactions | Iodide-promoted iminium ion-alkyne cyclization | acs.org |
Semi-Synthesis from Natural Precursors or Related Compounds
While total synthesis provides a de novo route to this compound, semi-synthesis offers an alternative approach that starts from naturally occurring precursors or structurally related compounds. This strategy can be particularly advantageous if a suitable starting material is readily available from natural sources, potentially leading to a more concise and efficient synthesis.
In the context of pumiliotoxins, some poison frog species are known to metabolize certain alkaloids into others. nih.gov For example, some dendrobatid species can convert Pumiliotoxin 251D into Allopumiliotoxin 267A through a hydroxylation reaction. nih.gov While this specific transformation does not directly yield this compound, it highlights the potential for enzymatic or chemical modifications of naturally sequestered alkaloids.
Although specific examples of the semi-synthesis of this compound from a natural precursor are not extensively detailed in the provided search results, the concept of modifying related natural products is a well-established strategy in natural product chemistry. rsc.org For instance, if a closely related pumiliotoxin alkaloid with a different side chain were readily available, it could potentially be chemically modified to install the correct side chain of this compound. Such a strategy would depend on the development of selective chemical transformations that can modify one part of the molecule without affecting the sensitive indolizidine core.
The feasibility of a semi-synthetic approach to this compound would largely depend on the availability and structural similarity of a suitable starting material from a natural source. Given that poison frogs sequester a variety of alkaloids from their diet, it is conceivable that a related pumiliotoxin could serve as a scaffold for the semi-synthesis of this compound. nih.govelifesciences.org
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is crucial for understanding its structure-activity relationships and for developing new pharmacological agents. pitt.edu By systematically modifying different parts of the molecule, chemists can probe which structural features are essential for its biological activity. nih.gov
The synthetic strategies developed for the total synthesis of this compound are often adaptable for the preparation of its analogs. For example, the convergent nature of the palladium-catalyzed cross-coupling approach allows for the straightforward synthesis of analogs with different side chains. acs.orgnih.gov By simply using a different vinyl iodide fragment in the coupling reaction, a variety of side-chain analogs can be prepared.
Similarly, the synthesis of analogs with modifications to the indolizidine core is also possible. For instance, starting with derivatives of L-proline or other cyclic amino acids could lead to analogs with altered ring systems. The synthesis of desmethyl analogs of Pumiliotoxin 251D has been reported, demonstrating the feasibility of modifying the core structure. nih.gov
The development of synthetic routes to pumiliotoxin analogs is not only important for pharmacological studies but also for investigating the natural world. For example, the synthesis of enantiomeric and desmethyl analogs of PTX 251D was instrumental in studying the enantioselective pumiliotoxin 7-hydroxylase enzyme found in certain dendrobatid frogs. nih.gov
The synthesis of 8-deoxypumiliotoxin 193H, an analog of this compound lacking the C-8 hydroxyl group, further illustrates the efforts in this area. tandfonline.com The ability to create a diverse range of analogs is a testament to the power and flexibility of modern synthetic organic chemistry.
The following table provides examples of this compound analogs and the synthetic rationale behind their creation:
| Analog Type | Modification | Synthetic Strategy | Purpose of Synthesis | Reference(s) |
| Side-Chain Analogs | Variation of the alkylidene side chain | Convergent synthesis using different side-chain fragments in a cross-coupling reaction. | Structure-activity relationship studies. | acs.orgnih.gov |
| Core-Modified Analogs | Alterations to the indolizidine ring system (e.g., desmethyl) | Use of modified starting materials (e.g., different amino acid derivatives). | Investigating the role of the core structure in biological activity. | nih.gov |
| Deoxy Analogs | Removal of the C-8 hydroxyl group | Specific deoxygenation steps in the synthetic sequence. | Probing the importance of the hydroxyl group for biological function. | tandfonline.com |
Design Principles for Novel this compound Scaffolds
The design of novel scaffolds based on the this compound structure is fundamentally guided by the goal of understanding and modulating its biological activity. This compound is characterized by a core indolizidine ring system and a specific alkylidene side chain. beilstein-journals.org The primary principles for designing new scaffolds revolve around maintaining or modifying these key structural features to explore and enhance interactions with biological targets, such as voltage-gated sodium channels. nih.govucl.ac.uk
The (Z)-alkylidene side chain is another major focus in the design of new pumiliotoxin scaffolds. jbclinpharm.org The geometry and length of this side chain are known to be significant for biological activity. Design principles often involve creating scaffolds with variations in the side chain to probe the binding pocket of its biological target. This can include altering the length of the alkyl chain, introducing unsaturation, or adding functional groups. The stereocontrolled synthesis of the exocyclic alkene with (Z)-geometry is a known challenge, and a key consideration in the synthetic design of new scaffolds. jbclinpharm.org
Furthermore, the design of novel this compound scaffolds incorporates principles of bioisosteric replacement and conformational constraint. Bioisosteric replacement involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the aim of enhancing activity or metabolic stability. Conformational constraint involves designing more rigid scaffolds to lock the molecule into a specific bioactive conformation, which can lead to increased potency and selectivity.
Strategies for Introducing Structural Modifications to Probe Activity
Strategies for introducing structural modifications to the this compound molecule are diverse, aiming to systematically probe the structure-activity relationships (SAR) that govern its biological function. These modifications can be broadly categorized into alterations of the indolizidine core and variations of the alkylidene side chain.
Modification of the Indolizidine Core:
One key strategy involves the introduction of hydroxyl groups at various positions on the indolizidine ring. For example, the allopumiliotoxins are natural analogs that feature an additional hydroxyl group at the C-7 position of the pumiliotoxin core. researchgate.net The synthesis of such hydroxylated analogs allows for the investigation of how additional hydrogen-bonding interactions might influence binding to target proteins. The stereochemistry of this hydroxylation is crucial, as different stereoisomers can exhibit vastly different activities. pnas.org For instance, the conversion of pumiliotoxin (+)-251D to the more potent allopumiliotoxin (+)-267A through 7-hydroxylation suggests that this modification can enhance toxicity. pnas.org
Another approach involves modifying the stereocenters within the indolizidine nucleus. The synthesis of epimers or diastereomers of the natural product helps to elucidate the optimal spatial arrangement of the ring system for biological activity. beilstein-journals.org
Modification of the Alkylidene Side Chain:
The alkylidene side chain is a frequent target for structural modification. Strategies include varying the length of the alkyl group, which can impact the lipophilicity and steric interactions within the binding site. Total synthesis approaches allow for the incorporation of a wide variety of side chains through methods like palladium-catalyzed cross-coupling reactions. nih.gov This enables the creation of a library of analogs with different side chain lengths and functionalities.
Introducing unsaturation or other functional groups into the side chain is another common strategy. For example, the synthesis of desmethyl analogs has been used to probe the importance of the methyl group on the side chain for biological activity. pnas.org
The table below summarizes some of the key structural modifications made to the pumiliotoxin scaffold and the rationale behind these changes.
| Modification Strategy | Targeted Structural Feature | Rationale for Modification | Example of Synthetic Approach |
| Hydroxylation | Indolizidine Ring (e.g., C-7) | To introduce hydrogen-bonding capability and probe polar interactions at the binding site. pnas.org | Biotransformation using enzymes or chemical oxidation of a suitable precursor. pnas.orgresearchgate.net |
| Side Chain Homologation | Alkylidene Side Chain | To investigate the effect of side chain length and lipophilicity on activity. nih.gov | Convergent synthesis using palladium-catalyzed cross-coupling of a functionalized indolizidine core with various vinyl iodides. nih.gov |
| Stereochemical Inversion | Indolizidine Ring Stereocenters | To determine the optimal three-dimensional conformation for biological activity. beilstein-journals.orgpnas.org | Asymmetric synthesis starting from different chiral precursors (e.g., L-proline vs. D-proline). pnas.org |
| Side Chain Functionalization | Alkylidene Side Chain | To explore steric and electronic requirements of the binding site. pnas.org | Synthesis of desmethyl analogs or introduction of other functional groups via modified synthetic routes. pnas.org |
| Core Scaffold Modification | Indolizidine Ring | To assess the importance of the bicyclic core structure for activity. | Synthesis of analogs with different ring sizes or replacement of the indolizidine with other bicyclic systems. |
These synthetic strategies provide essential tools for medicinal chemists to dissect the molecular pharmacology of this compound and to design novel analogs with potentially tailored biological profiles.
Structure Activity Relationship Sar Studies of Pumiliotoxin B and Its Analogs
Elucidation of Pharmacophoric Elements Critical for Ion Channel Modulation and Receptor Binding
Pumiliotoxin B exerts its physiological effects by targeting voltage-dependent sodium channels. nih.gov It appears to interact with a unique binding site on the channel, distinct from other known toxin sites, such as those for saxitoxin (B1146349), batrachotoxin (B49), scorpion toxins, and brevetoxin. nih.gov The binding of PTX-B to this site is allosterically coupled to other sites, enhancing sodium influx, an effect that is synergistically amplified in the presence of alpha-scorpion toxins. nih.govucl.ac.uk This interaction delays the inactivation of the sodium channel, leading to increased sodium influx, repetitive firing in nerve and muscle cells, and subsequent potentiation of muscle contraction. ucl.ac.ukpnas.org
The key pharmacophoric elements of pumiliotoxin alkaloids required for high cardiotonic activity and sodium channel modulation include:
The Indolizidine Core: The bicyclic 8-hydroxy-8-methyl-indolizidine ring system is a fundamental component of the pumiliotoxin pharmacophore. researchgate.net
The Alkylidene Side Chain: The nature and functionality of the C-6 alkylidene side chain are critical for biological activity. ucl.ac.uknih.gov
Hydroxyl Groups: The presence and specific positioning of hydroxyl groups on both the indolizidine ring and the side chain are paramount for potent activity. psu.eduucl.ac.uk At least three hydroxyl groups appear to be necessary for high cardiotonic effects. psu.edu
Impact of Stereochemistry on Molecular Recognition and Biological Efficacy
The three-dimensional arrangement of atoms (stereochemistry) within the pumiliotoxin structure is a decisive factor in its biological efficacy. The synthesis of various stereoisomers has allowed for a detailed examination of how chirality influences receptor binding and ion channel modulation.
Key findings on the role of stereochemistry include:
Side Chain Hydroxyls: Alterations in the stereoconfiguration of the hydroxyl groups in the side chain of PTX-B lead to a significant reduction in cardiotonic activity. nih.gov
Indolizidine Ring Hydroxyls: In the allopumiliotoxin series, the orientation of the C-7 hydroxyl group is critical. Allopumiliotoxins with a β-oriented (axial) C-7 hydroxyl group, such as allopumiliotoxin 339A, exhibit greater biological activity than their α-epimers (equatorial), like allopumiliotoxin 339B. ucl.ac.ukwikipedia.org
Enantioselectivity: The biological system demonstrates a clear preference for one enantiomer over another. For instance, the natural (+)-enantiomer of Pumiliotoxin 251D is a potent convulsant in mice, whereas the unnatural (-)-enantiomer shows no overt toxic effects. pnas.org This enantioselectivity extends to its metabolism in poison frogs, where an enzyme selectively hydroxylates the toxic (+)-251D to the even more potent (+)-allopumiliotoxin 267A, while the unnatural (-)-251D is not affected. pnas.org This highlights that the specific spatial arrangement of the entire molecule is crucial for effective interaction with its biological target.
The precise stereochemical configuration of the entire molecule, including the indolizidine core and the side chain, is essential for optimal binding and modulation of the sodium channel. nih.govpnas.org
Role of Specific Functional Groups and Substituents in Activity Profiles
SAR studies have pinpointed the critical contribution of specific functional groups to the biological activity of pumiliotoxins. The hydroxyl groups, in particular, are of paramount importance.
Side Chain Hydroxyl Groups: The dihydroxy-containing side chain of this compound is a major determinant of its high potency. Pumiliotoxin A, which lacks the C-16 (or 7') hydroxyl group present in PTX-B, is significantly less active. ucl.ac.uknih.gov Complete absence of the side-chain hydroxyl groups results in compounds that are not only inactive but can act as cardiac depressants. ucl.ac.uknih.gov
Replacement of Hydroxyls: Replacing the side-chain hydroxyl groups with methoxy (B1213986) or ketone moieties in PTX-A or PTX-B analogs also yields cardiodepressant compounds, further underscoring the necessity of the hydroxyl functionality for positive inotropic activity. nih.gov
Indolizidine Ring Hydroxyls: The C-7 hydroxyl group is the defining feature of allopumiliotoxins. wikipedia.org As mentioned, its axial orientation is preferred for high cardiotonic activity. ucl.ac.uk The 8-hydroxy-8-methyl group on the indolizidine ring is another conserved feature among active pumiliotoxins. researchgate.net The absence of the C-8 hydroxyl group, as in 8-deoxypumiliotoxin 193H, results in a compound that is ten times less toxic than pumiliotoxin 251D. researchgate.net
These findings collectively demonstrate that the number, position, and stereochemistry of hydroxyl groups are the most critical factors modulating the activity profile of pumiliotoxin alkaloids.
Comparative SAR with Other Pumiliotoxins and Related Alkaloids
Comparing the SAR of this compound with its congeners provides a clearer picture of the structural requirements for activity.
Pumiliotoxin A: PTX-A is significantly less potent than PTX-B. pnas.orgnih.gov This difference is attributed solely to the absence of the C-16 (or 7') hydroxyl group in PTX-A's side chain, highlighting the critical role of this specific hydroxyl group in enhancing cardiotonic and sodium channel-modulating activity. ucl.ac.uknih.gov
Pumiliotoxin 251D: This simpler analog, which lacks the extended, hydroxylated side chain of PTX-A and PTX-B, acts as a cardiac depressant. pnas.orgnih.gov Unlike PTX-B which is a positive modulator, PTX-251D can block Na+ ion flux. wikipedia.org This stark contrast in activity underscores the essential role of the hydroxylated side chain in producing the characteristic cardiotonic effects of PTX-B. Despite its depressant effects in vertebrates, PTX-251D is notably toxic to insects. nih.gov
Allopumiliotoxins (aPTX): These alkaloids are distinguished by an additional hydroxyl group at the C-7 position of the indolizidine ring. psu.eduwikipedia.org Allopumiliotoxin 339A is one of the most potent compounds in the family, even more so than PTX-B, and is a powerful stimulator of sodium influx. ucl.ac.ukwikipedia.org The high activity of aPTX 339A and aPTX 323B' (the 7-hydroxy analog of PTX-A) suggests that a hydroxyl group on the ring can, to some extent, compensate for variations in the side chain, as long as a minimum of three hydroxyl groups are present in the molecule for high activity. psu.eduucl.ac.uk The conversion of PTX 251D to the more potent aPTX 267A via hydroxylation in some frog species is a clear example of how this structural modification enhances potency. pnas.orgnih.gov
The following table summarizes the key structural differences and resulting activities of these related alkaloids.
Analytical and Spectroscopic Methodologies for Pumiliotoxin B Research
Advanced Spectroscopic Techniques for Structural Elucidation and Confirmationscielo.brnih.gov
The definitive identification and structural characterization of Pumiliotoxin B and its analogs are accomplished through the combined application of several advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. High-resolution 1H and 13C NMR spectra provide critical information about the chemical environment of each proton and carbon atom in the molecule. beilstein-journals.org More advanced two-dimensional (2D-NMR) experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for piecing together the molecular framework. These experiments reveal proton-proton couplings and short- and long-range correlations between protons and carbons, allowing for the unambiguous assignment of the planar structure. chemrxiv.org In studies of alkaloids isolated from the skin extracts of Panamanian poison frogs (Dendrobates speciosus), 2D-NMR analysis was crucial in confirming the identity of this compound (323A) among other major constituents. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of this compound, allowing for the determination of its elemental formula (C19H33NO3). semanticscholar.org This technique is critical for distinguishing between compounds with the same nominal mass but different atomic compositions.
Tandem Mass Spectrometry (MS/MS), often coupled with electrospray ionization (ESI), is used to probe the structure of the molecule by inducing fragmentation. researchgate.net The fragmentation patterns of protonated pumiliotoxins provide a structural fingerprint. Studies on pumiliotoxin analogs reveal that the protonated molecule is highly stable, with fragmentation occurring only at high collision energies (above 45 eV). scielo.br A characteristic initial fragmentation step for many pumiliotoxins is the loss of a water molecule. scielo.br The resulting fragment ions are then further dissociated to reveal details about the core indolizidine structure and the side chain. scielo.brchemrxiv.org This detailed fragmentation mapping is crucial for identifying known pumiliotoxins in complex mixtures and for characterizing new, related alkaloids. scielo.br
Table 1: Key Mass Spectrometry Parameters for Pumiliotoxin Analysis
| Technique | Analyzer | Ionization Mode | Key Application | Reference |
|---|---|---|---|---|
| HR-ESI-MS/MS | Time-of-Flight (TOF) | Positive | Accurate mass analysis and fragmentation pathway elucidation. | scielo.brresearchgate.net |
| LC-MS/MS | Quadrupole-Orbitrap (QE+) | Positive | Quantification and identification by accurate mass and MS/MS similarity. | nih.govplos.org |
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complementary tool in this compound research. DFT calculations are used to investigate the properties of different isomers and tautomers of this compound. semanticscholar.orgresearchgate.net For instance, a DFT study at the B3LYP/6-31G(d) level of theory was conducted to compare the stability of this compound with its enol and keto tautomers. semanticscholar.orgearthlinepublishers.com The calculations indicated that the enol form is thermodynamically more stable than the keto form, a finding attributed to its enhanced potential for hydrogen bonding. researchgate.netearthlinepublishers.com These theoretical calculations also provide insights into molecular orbital energies and other electronic properties that are difficult to determine experimentally. semanticscholar.org Furthermore, DFT can be used to calculate theoretical NMR chemical shifts, which can then be compared to experimental data to help confirm the absolute configuration of complex stereoisomers. chemrxiv.org
Chromatographic Separation and Purification Techniques for Research Samplessemanticscholar.orgpnas.org
Given that this compound is typically found in complex mixtures of dozens of other alkaloids within frog skin extracts, effective separation and purification techniques are paramount. nih.gov Chromatography is the primary method used to isolate this compound for structural analysis and bioactivity studies.
High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and quantification of this compound from crude biological extracts. researchgate.net Reverse-phase HPLC is commonly employed, where the alkaloids are separated based on their polarity. A typical method involves injecting the sample onto a C18 column and eluting with a gradient of water and an organic solvent, such as acetonitrile, often with a small amount of an acid like formic acid to improve peak shape. nih.govplos.orgplos.org The eluting compounds can be detected by a UV detector or, more powerfully, by a mass spectrometer (LC-MS). The coupling of HPLC with MS/MS allows for the quantification of specific alkaloids, such as in studies tracking the metabolism of pumiliotoxins in frogs. plos.orgplos.org
Table 2: Example HPLC Conditions for Pumiliotoxin Analysis
| Parameter | Description | Reference |
|---|---|---|
| System | Ultimate3000 LC coupled to a QE+ mass spectrometer | plos.org |
| Column | Gemini C18 (100x2mm) | plos.org |
| Mobile Phase A | Water with 0.1% formic acid | plos.org |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | plos.org |
| Gradient | 0% B to 100% B over 14 minutes | plos.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method for the routine screening and profiling of alkaloid compositions in poison frog skin extracts and their potential dietary sources, such as ants and mites. pnas.orgpnas.orgnih.gov In this technique, the volatilized alkaloids are separated on a capillary column (e.g., DB-1 or Rtx-5) with a programmed temperature ramp. pnas.orgpnas.org As each compound elutes from the column, it is ionized and fragmented, and the resulting mass spectrum is recorded. researchgate.net The identification of this compound and other alkaloids is achieved by comparing their retention times and mass spectra to those of authentic standards or previously published data. pnas.orgresearchgate.net GC-MS has been instrumental in demonstrating the dietary origin of pumiliotoxins by identifying the same compounds in both frog skin and arthropods from their habitat. pnas.orgpnas.org
Electrophysiological Techniques for Studying Ion Channel Modulation
Electrophysiological techniques are fundamental in understanding how this compound (PTX-B) affects the electrical properties of excitable cells, primarily by modulating the function of ion channels. These methods allow researchers to record and analyze ion flow across cell membranes, providing direct evidence of the toxin's activity.
The patch-clamp technique is a versatile electrophysiological tool used to measure the ionic currents flowing through individual ion channels or across the entire cell membrane. leica-microsystems.com It provides high-resolution insights into how toxins like PTX-B alter channel behavior. leica-microsystems.comresearchgate.net The two primary configurations used in this research are voltage-clamp and current-clamp.
Voltage-Clamp: This mode is used to investigate the properties of ion channels by holding the cell membrane potential at a set level. the-scientist.commoleculardevices.com The amplifier then measures the current required to maintain this potential, which is equal and opposite to the current flowing through the ion channels. moleculardevices.com This allows for the detailed study of channel kinetics and how they are affected by a substance. the-scientist.com
Current-Clamp: In this configuration, a specific amount of current is injected into the cell, and the resulting changes in the membrane potential are recorded. the-scientist.com This method is ideal for studying how a compound affects a cell's excitability and its ability to fire action potentials. the-scientist.commoleculardevices.com
Research on hippocampal neurons from adult guinea pigs using whole-cell patch-clamp recordings has provided significant findings on the action of PTX-B. nih.gov Application of 1-2 microM PTX-B was found to shift the midpoint of sodium (Na+) current activation by -11.4 mV, indicating that the channels open at more negative membrane potentials. nih.gov The toxin did not block the inactivation of the total Na+ current but did reduce its voltage dependence. nih.gov Single-channel recordings further revealed that PTX-B increases the rate at which Na+ channels close after opening. nih.gov These combined effects suggest that PTX-B enhances the rate of both opening and closing of Na+ channels in resting cells, which could lead to the spontaneous neuronal activity observed in tissue preparations. nih.gov
Conversely, studies on mouse diaphragm muscle fibres using a loose patch clamp method showed that a PTX-B-like alkaloid from the frog Pseudophryne coriacea did not significantly alter the action potential or the total sodium current. nih.gov
| Parameter | Observation | Technique |
|---|---|---|
| Na+ Current Activation | Shifted the midpoint by -11.4 ± 1.1 mV | Whole-Cell Voltage-Clamp |
| Macroscopic Na+ Inactivation | Not blocked; apparent voltage-dependence was reduced | Whole-Cell Voltage-Clamp |
| Single Channel Closing Rate | Increased (reversal of channel opening) | Single-Channel Patch-Clamp |
| Neuronal Activity | Caused spontaneous, repetitive field discharges in hippocampal slices | Field Potential Recording |
Studies utilizing ion flux assays have been instrumental in defining the action of PTX-B on voltage-dependent sodium channels. In guinea pig cerebral cortical synaptoneurosomes, PTX-B stimulates sodium influx. nih.govnih.gov A key finding is that this effect is dramatically enhanced by the presence of other toxins, such as scorpion venom or purified alpha-scorpion toxin. nih.govpnas.org For instance, while PTX-B alone has no effect on sodium flux in N18 neuroblastoma cells, its ability to stimulate sodium influx becomes comparable to the potent channel activator veratridine (B1662332) when combined with alpha-scorpion toxin. nih.govnih.gov This synergistic relationship suggests that PTX-B binds to a unique site on the sodium channel that is allosterically coupled to the binding sites of other toxins. nih.govnih.gov The sodium influx induced by the combination of PTX-B and alpha-scorpion toxin can be inhibited by the channel blocker tetrodotoxin (B1210768) and by local anesthetics. nih.govpnas.org
| Preparation | PTX-B Alone | PTX-B with Potentiator (e.g., α-Scorpion Toxin) | Inhibitors | Reference |
|---|---|---|---|---|
| Guinea Pig Cerebral Cortical Synaptoneurosomes | Increases Na+ influx | Markedly enhanced Na+ influx | Tetrodotoxin | nih.govnih.govpnas.org |
| N18 Neuroblastoma Cells | No effect on Na+ influx | Stimulates Na+ influx to levels comparable to veratridine | Tetrodotoxin, Local Anesthetics (dibucaine, tetracaine) | nih.govpnas.org |
| LV9 Neuroblastoma Cells (lacking Na+ channels) | No effect | No effect | N/A | nih.govnih.gov |
Xenopus laevis oocytes are a widely used expression system for studying the function and pharmacology of ion channels. By injecting the oocytes with the messenger RNA (mRNA) that codes for a specific ion channel, researchers can induce the expression of that channel in the oocyte's membrane. This creates a clean and controllable system to study the interaction of a single type of channel with a compound like PTX-B, using techniques such as the two-electrode voltage clamp. researchgate.netzenodo.org This approach allows for the detailed characterization of toxin effects on specific channel isoforms from various species, including mammals and insects. researchgate.net While this methodology has been extensively applied to characterize the effects of related alkaloids like pumiliotoxin 251D on a variety of heterologously expressed voltage-gated sodium and potassium channels, specific published studies detailing the use of this system for the characterization of this compound's activity were not prominently identified. researchgate.netzenodo.orgrupress.org
Radioligand Binding Assays for Receptor and Ion Channel Interaction Studies
Radioligand binding assays are used to study the physical interaction between a ligand (like PTX-B) and a receptor or ion channel. nih.gov These experiments measure the binding of a radioactively labeled molecule (the radioligand) to its target. revvity.com In competition assays, researchers assess whether a non-labeled compound can displace the radioligand from its binding site, which provides information about the compound's binding affinity and specificity. nih.govrevvity.com
These assays have been critical in determining the binding site of PTX-B on the voltage-dependent sodium channel. Research has shown that PTX-B does not directly compete with toxins that bind to two of the well-characterized sites on the channel. nih.govnih.gov Specifically, PTX-B had no effect on the binding of [³H]saxitoxin (which binds to site 1) or [³H]batrachotoxinin A benzoate (B1203000) (which binds to site 2) in preparations of guinea pig brain synaptoneurosomes. nih.govnih.govpnas.org This evidence, combined with the synergistic effects observed in ion flux assays, strongly indicates that PTX-B acts at a novel regulatory site on the sodium channel that is distinct from other known toxin binding sites. nih.govnih.gov
| Radioligand | Binding Site Target | Effect of this compound on Binding | Preparation |
|---|---|---|---|
| [³H]saxitoxin | Toxin Site 1 of Na+ Channel | No effect | Guinea Pig Synaptoneurosomes |
| [³H]batrachotoxinin A benzoate | Toxin Site 2 of Na+ Channel | No effect | Guinea Pig Synaptoneurosomes |
Genetic and Molecular Biology Approaches for Investigating Alkaloid Metabolism and Sequestration
Genetic and molecular biology techniques are essential for investigating the physiological processes that allow poison frogs to acquire, metabolize, and store alkaloids from their diet. These approaches can identify the specific genes and proteins involved in these pathways.
RNA sequencing (RNA-Seq) is a powerful, high-throughput method used to quantify the expression levels of thousands of genes simultaneously. nih.gov In the context of poison frog research, RNA-Seq can be used to compare gene expression in different tissues (such as the intestines, liver, and skin) between frogs that have been exposed to an alkaloid and those that have not. nih.govplos.org Significant changes in the expression of certain genes can point to their involvement in metabolizing or transporting the alkaloid. nih.govresearchgate.net
While specific RNA-Seq studies focusing on the effects of this compound were not identified, research on the related compound Pumiliotoxin 251D in the dyeing poison frog (Dendrobates tinctorius) illustrates the utility of this approach. nih.govplos.org In these studies, frogs fed PTX 251D showed differential expression of hundreds of genes across the intestines, liver, and skin. nih.gov Notably, genes involved in small molecule metabolism and transport were affected. plos.orgbiorxiv.org A key finding was the increased expression of a gene similar to human Cytochrome P450 2D6 (CYP2D6) in the intestines, suggesting this enzyme may be responsible for metabolizing the pumiliotoxin. plos.orgnih.gov These studies demonstrate how gene expression analysis can generate powerful hypotheses about the molecular mechanisms of alkaloid sequestration and metabolism, a strategy that could be directly applied to investigate this compound.
| Tissue | Functional Gene Categories with Altered Expression | Example of Upregulated Gene |
|---|---|---|
| Intestines | Immune System Function, Small Molecule Metabolism | Cytochrome P450-like gene, MHC Class Iα |
| Liver | Immune System Function | MHC Class Iα |
| Skin | Solute Carrier Proteins, Vesicle Transport | Syntaxin 1A |
Enzyme Activity Assays (e.g., Cytochrome P450 screens)
Enzyme activity assays, particularly those involving cytochrome P450 (CYP) enzymes, are crucial in understanding the metabolic fate of pumiliotoxins. mdpi.comnih.gov Research has focused on identifying specific CYP isoforms responsible for the biotransformation of these alkaloids, such as the conversion of pumiliotoxin 251D (PTX 251D) into its more potent metabolite, allopumiliotoxin 267A (aPTX 267A). plos.orgbiorxiv.orgresearchgate.net This conversion involves a 7'-hydroxylation reaction. pnas.orgusp.br
High-throughput screening assays using human recombinant CYP enzymes have been employed to pinpoint which enzymes metabolize pumiliotoxins. plos.orgplos.org In these assays, a specific concentration of the toxin is incubated with individual CYP isoforms, and the reduction of the parent compound is measured over time using techniques like HPLC-MS/MS. plos.org
Detailed Research Findings
Studies investigating the metabolism of PTX 251D have revealed specific interactions with the cytochrome P450 superfamily of enzymes. nih.gov A significant finding was the identification of human CYP2D6 as a rapid metabolizer of PTX 251D. plos.orgresearchgate.net In a comparative screening panel, CYP2D6 demonstrated substantial clearance of the compound, with most of it being depleted after just 15 minutes. plos.org In contrast, other major human CYP isoforms showed minimal metabolic activity against PTX 251D over a 60-minute period. plos.org Further analysis confirmed that human CYP2D6 catalyzes the hydroxylation of PTX 251D, leading to the formation of two distinct hydroxylated products. researchgate.net
In poison frogs, research has provided insights into the endogenous enzymes that may be involved in pumiliotoxin metabolism. plos.org Feeding experiments with the Dyeing poison frog (Dendrobates tinctorius) showed that exposure to PTX 251D resulted in the upregulation of specific genes encoding metabolic enzymes. plos.orgplos.org Notably, the expression of CYP3A29, a gene from the cytochrome P450 family known for its role in small molecule hydroxylation, was significantly increased in the intestines of frogs fed the toxin. plos.orgresearchgate.netplos.org This suggests that CYP3A29 is implicated in the metabolism of PTX 251D in these frogs. plos.org Additionally, a gene with high similarity to human CYP2D6 also exhibited increased expression in the intestines, further supporting the role of this enzyme family in pumiliotoxin biotransformation. plos.orgresearchgate.net
The liver and intestines are recognized as primary sites for alkaloid metabolism due to the high concentration of cytochrome P450 enzymes in these tissues. plos.orgresearchgate.net The ability of certain frog species to metabolize PTX 251D into the more toxic aPTX 267A is indicative of an evolved enzymatic mechanism that enhances the potency of sequestered chemical defenses. pnas.orgusp.br
Data Tables
The following tables summarize key findings from enzyme activity assays involving Pumiliotoxin 251D.
| CYP Isoform | Compound Remaining at 15 min (%) | Compound Remaining at 60 min (%) |
|---|---|---|
| CYP1A2 | ~100 | >95 |
| CYP2B6 | ~100 | >95 |
| CYP2C8 | ~100 | >95 |
| CYP2C9 | ~100 | >95 |
| CYP2C19 | ~100 | >95 |
| CYP2D6 | <25 | <5 |
| CYP3A4 | ~100 | >95 |
| Gene | Description | Log2 Fold Change | Adjusted p-value |
|---|---|---|---|
| CYP3A29 | Cytochrome P450 Family 3 Subfamily A Member 29 | 5.72 | 0.0045 |
Ecological and Evolutionary Significance of Pumiliotoxin B
Role of Pumiliotoxin B in Predator Defense Mechanisms
The primary ecological function of this compound is as a chemical defense against predators. Its potent neurological effects make it a powerful deterrent, protecting the frogs that accumulate it from a wide range of potential threats.
Research has demonstrated the effectiveness of pumiliotoxins in deterring arthropod predators. For instance, studies on the yellow fever mosquito, Aedes aegypti, have shown that pumiliotoxins can act as a potent deterrent. While not this compound specifically, a related compound, Pumiliotoxin 251D, has been shown to reduce landing and feeding by these mosquitoes cngb.org. This suggests that the presence of pumiliotoxins on the skin of poison frogs can provide protection against blood-feeding arthropods, which could otherwise act as vectors for disease or cause stress to the amphibians.
The mechanism of this deterrence is linked to the toxin's effect on the nervous system of the arthropods. Contact with the toxin can lead to uncoordinated movements, paralysis, and death in susceptible arthropods. This potent activity against arthropods is a key aspect of the chemical defense provided by pumiliotoxins.
Beyond simply killing potential predators, this compound and related compounds exhibit significant repellent and anti-feeding properties. The unpleasant taste and toxic effects of the alkaloid serve as a powerful negative reinforcement for predators that attempt to consume the frogs. This learned aversion is a critical component of the defense mechanism, as it allows the frogs to survive encounters with predators that are not immediately incapacitated by the toxin.
Studies have shown that even non-lethal contact with pumiliotoxins can be sufficient to deter predators. The bitter taste and irritating nature of the alkaloids can cause a predator to release the frog, associating the bright warning coloration of the frog with an unpleasant experience. This aposematic signaling, where a conspicuous appearance advertises unpalatability, is a classic example of the interplay between physical and chemical defenses in the animal kingdom.
Research Findings on Predator Deterrence by Pumiliotoxins
| Predator Species | Pumiliotoxin Compound Studied | Observed Effect | Reference |
|---|---|---|---|
| Yellow Fever Mosquito (Aedes aegypti) | Pumiliotoxin 251D | Reduced landing and feeding | cngb.org |
| Various Arthropod Predators | General Pumiliotoxins | Deterrence and toxicity |
Chemical Communication and Signaling in Ecosystems
While this compound is well-established as a potent defensive agent, its role in chemical communication and signaling within ecosystems is not well-documented in scientific literature. Extensive searches for information on this compound acting as a pheromone for intraspecific communication (e.g., mating, aggregation) or in other forms of interspecific signaling beyond predator deterrence have not yielded significant evidence. The primary focus of research on this compound has been its toxicity and its role in predator-prey interactions. Therefore, based on the current body of scientific knowledge, a significant role for this compound in chemical communication and signaling has not been established.
Evolutionary Adaptations for this compound Accumulation and Sequestration
The ability of poison dart frogs to accumulate and store this compound without succumbing to its toxic effects is a remarkable example of evolutionary adaptation. These frogs have evolved a suite of physiological mechanisms to safely handle these potent alkaloids.
One of the key adaptations is the presence of specialized transport proteins that facilitate the uptake of pumiliotoxins from the gut and their transport to the skin, where they are stored in granular glands. These proteins are highly selective, ensuring that only specific alkaloids are sequestered.
Furthermore, poison dart frogs have evolved modifications to the target sites of these toxins, primarily the voltage-gated sodium channels in nerve and muscle cells. These modifications reduce the sensitivity of the frog's own sodium channels to the effects of pumiliotoxins, rendering them resistant to the neurotoxic effects of the compounds they store. This target-site insensitivity is a crucial adaptation that allows for the accumulation of high concentrations of these toxins.
Adaptations for Pumiliotoxin Sequestration
| Adaptation | Mechanism | Significance |
|---|---|---|
| Specialized Transport Proteins | Facilitate the uptake and transport of pumiliotoxins from the diet to the skin. | Allows for the efficient accumulation of defensive alkaloids. |
| Target-Site Insensitivity | Modifications to the voltage-gated sodium channels reduce the binding affinity of pumiliotoxins. | Prevents self-intoxication and allows for the storage of high concentrations of toxins. |
| Specialized Skin Glands | Granular glands in the skin serve as storage reservoirs for the sequestered alkaloids. | Keeps the toxins readily available for defense against predators. |
Co-evolutionary Dynamics between Organisms and this compound Production/Acquisition
The relationship between poison dart frogs and the arthropods from which they acquire this compound is a classic example of co-evolution. The frogs have become specialized predators of certain mites and ants that produce these alkaloids. This dietary specialization is a key driver of the frog's toxicity.
The arthropods, in turn, may have evolved their own resistance to the toxins they produce, or they may use these compounds for their own defense against predators. The presence of pumiliotoxins in these arthropods has created an ecological niche for the frogs, which have evolved the ability to exploit this chemical resource.
This co-evolutionary dynamic is further illustrated by the geographic variation in the toxicity of poison dart frogs. The specific types and amounts of alkaloids found in a particular frog population are directly related to the local availability of alkaloid-containing arthropods. This highlights the tight linkage between the evolution of the frog's chemical defenses and the composition of its arthropod prey community.
Future Research Directions and Potential Academic Applications of Pumiliotoxin B
Discovery of Novel Pumiliotoxin B-Related Compounds and Their Biological Activities
The ongoing exploration of amphibian skin secretions and the arthropods they consume remains a promising avenue for the discovery of new pumiliotoxin-related compounds. pnas.orgnih.gov Historically, the work of John W. Daly and his colleagues uncovered over 20 classes of alkaloids from poison frogs, with pumiliotoxins being one of the most widespread. pnas.orgnih.gov The diversity of these compounds suggests that many more with unique structures and biological activities are yet to be identified. tandfonline.comtandfonline.com
Future research should focus on:
Bioprospecting: Systematic screening of a wider range of amphibian species, particularly those from unexplored geographical regions, could lead to the isolation of novel pumiliotoxin analogs. tandfonline.combionorte.org.br
Advanced Analytical Techniques: The application of modern analytical instrumentation provides an unprecedented ability to detect and characterize trace amounts of these alkaloids in complex biological samples. nih.gov
Structure-Activity Relationship (SAR) Studies: Once new compounds are isolated, detailed SAR studies will be crucial to understand how subtle changes in their chemical structure influence their biological effects. nih.gov This has been a valuable approach for understanding the mechanisms of action of known pumiliotoxins. nih.gov
Elucidation of Complete Biosynthetic Pathways in Arthropod Precursors
A significant breakthrough in understanding pumiliotoxins was the confirmation of the "dietary hypothesis," which posits that frogs sequester these alkaloids from their arthropod prey. nih.govnih.gov While formicine ants of the genera Brachymyrmex and Paratrechina have been identified as a source of some pumiliotoxins, the complete biosynthetic pathways within these and other potential arthropod sources remain largely unknown. nih.govresearchgate.net
Key research questions to address include:
Identification of Precursor Molecules: Determining the initial building blocks and intermediate compounds involved in the synthesis of the pumiliotoxin scaffold within arthropods.
Enzymatic Machinery: Characterizing the specific enzymes (e.g., polyketide synthases, non-ribosomal peptide synthetases) responsible for constructing the complex ring systems and installing various functional groups.
Genetic Basis: Identifying the genes that encode for these biosynthetic enzymes, which would allow for a deeper understanding of the evolution of these pathways and potentially enable heterologous expression for sustainable production.
Detailed Characterization of Amphibian Sequestration and Metabolic Enzymes
Poison frogs have evolved sophisticated physiological mechanisms to handle the toxic alkaloids they acquire from their diet. nih.govbiologists.com While it is known that they can sequester and store these compounds in their skin glands, the precise molecular players involved in this process are still being uncovered. biologists.compnas.org
Future research in this area should concentrate on:
Transport Proteins: Identifying and characterizing the proteins responsible for transporting pumiliotoxins from the digestive tract to the skin. Recent studies have identified a liver-derived alkaloid-binding globulin (ABG), a member of the serpin family, in the plasma of poison frogs that binds to alkaloids like pumiliotoxin. elifesciences.orgnih.gov Further investigation into the specificity and regulation of ABG and other potential carrier proteins is needed. elifesciences.org
Metabolic Transformation: Some frog species can modify dietary alkaloids to create more potent toxins. For instance, Dendrobates tinctorius can metabolize pumiliotoxin 251D into the more toxic allopumiliotoxin 267A. plos.orgnih.govplos.org Identifying the enzymes responsible for these transformations, such as the putative pumiliotoxin 7-hydroxylase, is a key research goal. pnas.orgresearchgate.net Studies have suggested the involvement of cytochrome P450 enzymes, specifically a CYP2D6-like protein, in this process. plos.orgnih.govresearchgate.net
Toxin Resistance: Understanding how frogs avoid autointoxication is crucial. This involves studying potential mutations in the target proteins of pumiliotoxins, such as voltage-gated sodium channels, that confer resistance. biologists.comoup.complos.org
Development of this compound as a Molecular Probe for Biological Systems
The potent and specific biological activities of this compound make it an invaluable tool for studying fundamental biological processes. nih.govtandfonline.comoup.compsu.edu Its ability to modulate ion channel function provides a unique window into the intricacies of cellular excitability.
Tools for Studying Ion Channel Function and Gating
This compound and its analogs are potent modulators of voltage-gated sodium channels (VGSCs). nih.govoup.comresearchgate.netnih.gov They act as positive modulators, enhancing sodium influx and causing myotonic and cardiotonic effects. nih.govpsu.edunih.gov This property makes them excellent probes for investigating the structure and function of these critical proteins.
Key applications include:
Mapping Toxin Binding Sites: this compound binds to a unique site on the VGSC that is allosterically coupled to other known toxin-binding sites. nih.gov Further research using photoaffinity labeling and site-directed mutagenesis can precisely map this interaction site, providing insights into the channel's architecture and gating mechanisms. oup.comnih.gov
Investigating Channel Gating: By observing how pumiliotoxins alter the opening, closing, and inactivation of sodium channels, researchers can better understand the conformational changes that underlie normal channel function. oup.comresearchgate.net this compound, for example, induces a depolarizing afterpotential following an action potential. nih.gov
Probing Different Channel Subtypes: Different pumiliotoxin analogs exhibit varying potencies and effects on different subtypes of sodium and even potassium channels. researchgate.net For example, pumiliotoxin 251D has been shown to inhibit both VGSCs and voltage-gated potassium channels (VGPCs), with a particularly strong effect on hKv1.3. nih.govresearchgate.netresearchgate.net This selectivity can be exploited to dissect the physiological roles of specific ion channel isoforms in different tissues.
Understanding Neuromuscular Physiology
The neuromuscular junction is a primary target of this compound's action. nih.govoup.com Its effects on nerve and muscle cells provide a powerful tool for exploring the mechanisms of synaptic transmission and muscle contraction.
Future research could utilize this compound to:
Investigate Neurotransmitter Release: this compound has been shown to selectively increase the evoked release of neurotransmitters, an effect that is dependent on external calcium concentrations. nih.gov This makes it a useful tool for studying the machinery of synaptic vesicle fusion and recycling.
Elucidate Excitation-Contraction Coupling: The myotonic activity of this compound stems from its ability to prolong muscle contractions by affecting both sodium influx and calcium handling. nih.govnih.gov This allows researchers to probe the intricate signaling pathways that link muscle cell depolarization to the release of calcium from intracellular stores and subsequent contraction.
Design of Targeted Chemical Biology Agents Based on this compound Scaffolds for Research Purposes
The unique indolizidine core of this compound provides a versatile scaffold for the synthesis of novel chemical biology probes. researchgate.netsoton.ac.uk By modifying the core structure and its side chains, it is possible to create new molecules with tailored biological activities and specificities.
Future directions in this area include:
Development of Fluorescent Probes: Attaching fluorescent tags to pumiliotoxin analogs would allow for the direct visualization of their binding to ion channels and their localization within cells and tissues.
Creation of Photoaffinity Labels: Incorporating photoreactive groups into the pumiliotoxin structure would enable the covalent labeling of their binding sites on target proteins, facilitating their identification and characterization. elifesciences.org
Synthesis of More Potent and Selective Analogs: Through total synthesis and medicinal chemistry efforts, it may be possible to design analogs with enhanced affinity and selectivity for specific ion channel subtypes. ucl.ac.ukacs.org This could lead to the development of highly specific pharmacological tools for research and potentially even new therapeutic leads.
Q & A
Basic Research Questions
Q. What are the primary methods for isolating and synthesizing Pumiliotoxin B, and how are its structural features validated?
- Methodological Answer : this compound is typically isolated from dendrobatid frog secretions via solvent extraction and chromatographic techniques (e.g., HPLC). Synthetic routes often involve stereoselective strategies, such as asymmetric aldol reactions or enzymatic catalysis. Structural validation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY), mass spectrometry (HRMS), and X-ray crystallography . For reproducibility, experimental protocols must specify solvent systems, reaction temperatures, and purification steps .
Q. What in vivo models are commonly used to study the toxicological effects of this compound?
- Methodological Answer : Rodent models (e.g., mice) are standard for assessing acute toxicity (LD₅₀ measurements) and neuromuscular effects. Studies should include dose-response curves , control groups (vehicle and positive controls), and endpoints like muscle tremors or respiratory failure. Ethical approval and adherence to institutional guidelines for animal research are mandatory, with co-investigator roles defined for procedural oversight .
Q. Which analytical techniques are critical for quantifying this compound in biological samples?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Validated for sensitivity (LOQ < 1 ng/mL) and specificity in plasma or tissue homogenates.
- Immunoassays : Less common due to antibody cross-reactivity issues.
- Quality Controls : Include internal standards (e.g., deuterated analogs) and calibration curves spanning expected physiological ranges.
- Reference experimental parameters from peer-reviewed protocols to ensure reproducibility .
Advanced Research Inquiries
Q. How can researchers resolve contradictions in reported bioactivity of this compound across in vitro studies?
- Methodological Answer : Discrepancies often arise from variations in cell lines , assay conditions (e.g., pH, temperature), or compound purity . To address this:
- Standardize Assays : Use validated cell lines (e.g., SH-SY5Y for neurotoxicity) and report detailed conditions (e.g., serum-free media, incubation time).
- Replicate Studies : Cross-validate findings in independent labs.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, accounting for heterogeneity.
- Frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) ensure rigorous study design .
Q. What computational approaches predict this compound’s molecular interactions, and how are these validated experimentally?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina identifies binding poses in sodium channels (e.g., Nav1.4).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
- Experimental Validation : Use surface plasmon resonance (SPR) for binding affinity (KD) or electrophysiology (patch-clamp) for ion channel modulation.
- Supplementary datasets (e.g., trajectory files, docking scores) should be archived in open repositories for transparency .
Q. How do researchers design studies to differentiate this compound’s effects from structurally analogous alkaloids?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with modifications to the pyrrolizidine core and test bioactivity.
- Metabolomic Profiling : Use LC-MS/MS to track unique metabolites in treated tissues.
- Receptor Knockdown Models : CRISPR/Cas9-edited cell lines to isolate target-specific effects.
- Include negative controls (structurally unrelated compounds) and positive controls (known agonists/antagonists) .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-dependent toxicity data for this compound?
- Methodological Answer :
- Probit Analysis : Calculate LD₅₀ values with 95% confidence intervals.
- ANOVA with Post-Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD).
- Survival Analysis : Kaplan-Meier curves for time-to-death studies.
- Raw data and code for statistical models (e.g., R/Python scripts) should be included as supplementary materials .
Tables for Methodological Reference
| Analytical Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| NMR Spectroscopy | Structural elucidation | Solvent system, δ (ppm), coupling constants | |
| LC-MS/MS | Quantification in biological matrices | LOQ, linear range, ion transitions | |
| X-ray Crystallography | Absolute configuration determination | Resolution (Å), R-factor |
| Experimental Model | Endpoint Measured | Ethical Considerations |
|---|---|---|
| Murine (acute toxicity) | LD₅₀, neuromuscular symptoms | IACUC approval, humane endpoints |
| SH-SY5Y Cell Line | Neurotoxicity (ATP depletion) | Mycoplasma testing, passage number |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
